2-Methoxy-2-(4-hydroxyphenyl)ethanol 2-Methoxy-2-(4-hydroxyphenyl)ethanol 2-Methoxy-2-(4-hydroxyphenyl)ethanol is a natural product found in Coriandrum sativum with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1935754
InChI: InChI=1S/C9H12O3/c1-12-9(6-10)7-2-4-8(11)5-3-7/h2-5,9-11H,6H2,1H3
SMILES: COC(CO)C1=CC=C(C=C1)O
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol

2-Methoxy-2-(4-hydroxyphenyl)ethanol

CAS No.:

Cat. No.: VC1935754

Molecular Formula: C9H12O3

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-2-(4-hydroxyphenyl)ethanol -

Specification

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
IUPAC Name 4-(2-hydroxy-1-methoxyethyl)phenol
Standard InChI InChI=1S/C9H12O3/c1-12-9(6-10)7-2-4-8(11)5-3-7/h2-5,9-11H,6H2,1H3
Standard InChI Key UHDDGONMYAQWBV-UHFFFAOYSA-N
SMILES COC(CO)C1=CC=C(C=C1)O
Canonical SMILES COC(CO)C1=CC=C(C=C1)O

Introduction

Chemical Identity and Properties

2-Methoxy-2-(4-hydroxyphenyl)ethanol is a derivative of tyrosol (2-(4-hydroxyphenyl)ethanol) with an additional methoxy group at the C-2 position. This modification significantly alters its biological properties compared to its parent compound.

Basic Chemical Information

PropertyValue
Molecular FormulaC₉H₁₂O₃
Molecular Weight168.19 g/mol
PubChem CID22297411
Synonyms4-(2-hydroxy-1-methoxyethyl)phenol; 2-Methoxy-2-(4'-hydroxyphenyl)ethanol
IUPAC Name4-(2-hydroxy-1-methoxyethyl)phenol
Physical StateLow melting solid

Structural Characteristics

The compound consists of a phenol ring with a hydroxyl group at the para position and a 2-methoxy-ethanol side chain. This structure provides the molecule with both hydrophilic and hydrophobic regions, contributing to its biological activity profile. The presence of the methoxy group at the C-2 position distinguishes it from tyrosol and confers different pharmacological properties.

Unlike its isomer 2-(3-methoxy-4-hydroxyphenyl)ethanol (homovanillyl alcohol), which has the methoxy group on the aromatic ring, 2-Methoxy-2-(4-hydroxyphenyl)ethanol has the methoxy substitution on the ethanol side chain. This structural difference has significant implications for its biological activity and chemical reactivity .

Natural Occurrence and Sources

Distribution in Plants

2-Methoxy-2-(4-hydroxyphenyl)ethanol has been identified in various natural sources, with olive oil and its byproducts being the most notable. The compound has also been detected in bulbs of Allium paradoxum, a perennial herb found in northern Iran .

Biosynthetic Pathway

While specific information about the biosynthetic pathway of 2-Methoxy-2-(4-hydroxyphenyl)ethanol is limited in the literature, it is generally understood to derive from the phenylpropanoid pathway, which is common for many phenolic compounds in plants. The parent compound tyrosol is known to be formed through the decarboxylation of tyrosine-derived compounds, followed by reduction steps, with subsequent methoxylation likely occurring through specific O-methyltransferases .

Biological Activity

Antioxidant Properties

2-Methoxy-2-(4-hydroxyphenyl)ethanol exhibits significant antioxidant activity, which helps mitigate oxidative stress in biological systems. This property is crucial for potentially offering protective effects against various diseases including cardiovascular diseases and cancer.

The antioxidant activity of this compound can be attributed to its phenolic structure, which allows it to donate hydrogen atoms to reactive oxygen species, thereby neutralizing them. The presence of the methoxy group enhances this antioxidant capacity compared to simple phenols .

Structure-Activity Relationship

Research on related phenolic compounds provides insights into how structural features affect biological activity. The presence of the methoxy group significantly influences the antioxidant capacity of phenolic compounds. According to structure-activity relationship studies, methoxy groups enhance antioxidant activity through electron-donating effects, which decrease the bond dissociation energy of phenolic hydroxyl groups .

Structural FeatureEffect on Antioxidant Activity
Phenolic hydroxyl (-OH)Primary antioxidant center; ability to donate hydrogen atoms to free radicals
Methoxy group (-OCH₃)Enhances electron density on the aromatic ring; decreases O-H bond dissociation energy
Position of substitutionPara-substitution typically provides optimal radical scavenging activity

Synthesis and Production Methods

Enzymatic Methods

Enzymatic pathways could potentially be employed for the synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol or its precursors. Enzymes such as vanillyl-alcohol oxidase have been shown to catalyze regioselective and stereoselective conversions of 4-alkylphenols, which could be relevant to the production of precursors for 2-Methoxy-2-(4-hydroxyphenyl)ethanol .

Analytical Methods and Characterization

Spectroscopic Identification

The identification and characterization of 2-Methoxy-2-(4-hydroxyphenyl)ethanol typically involve various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Ultraviolet-Visible (UV-Vis) spectroscopy

Chromatographic Analysis

For isolation and purification, various chromatographic techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC)

  • Column chromatography

  • Thin-Layer Chromatography (TLC)

For instance, in studies of Allium paradoxum, fractions containing phenolic compounds were subjected to purification by HPLC using semi-preparative C18 columns and appropriate mobile phases .

Current Research Challenges and Future Directions

Research Gaps

Despite the promising biological activities of 2-Methoxy-2-(4-hydroxyphenyl)ethanol, several research gaps remain:

  • Limited information on its pharmacokinetics and bioavailability

  • Incomplete understanding of its precise mechanisms of action

  • Lack of comprehensive clinical studies assessing its efficacy and safety

Future Research Directions

Future research on 2-Methoxy-2-(4-hydroxyphenyl)ethanol could focus on:

  • Elucidating detailed structure-activity relationships through systematic modifications

  • Investigating its interactions with specific cellular targets and signaling pathways

  • Developing more efficient synthetic routes and exploring biotechnological approaches for production

  • Conducting pre-clinical and clinical studies to assess its therapeutic potential

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